molecular formula C10H15N3O3 B8045842 1-Boc-pyrrole-2-carboxamidoxime

1-Boc-pyrrole-2-carboxamidoxime

Cat. No.: B8045842
M. Wt: 225.24 g/mol
InChI Key: OZOPPCCPRLPORD-UHFFFAOYSA-N
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Description

1-Boc-pyrrole-2-carboxamidoxime, identified by the CAS Number 86277467 and the molecular formula C10H15N3O3, is a chemical building block protected by a tert-butoxycarbonyl (Boc) group . This reagent features a pyrrole ring substituted with a carboxamidoxime functional group, which presents a versatile molecular handle for further synthetic elaboration in medicinal chemistry and drug discovery research. The Boc protecting group is a standard strategy in organic synthesis to mask the reactivity of the pyrrole nitrogen, allowing for selective reactions at other sites of the molecule, such as the amidoxime moiety. The amidoxime group, in particular, is a known precursor to various heterocycles and can act as a bioisostere for carboxylic acids, amides, and other functional groups, making it valuable in the design of novel pharmacologically active compounds. While the specific biological activity of this compound has not been extensively documented in the scientific literature, its core structure is closely related to the pyrrole-2-carboxamide scaffold. This scaffold has been identified in recent research as a promising structure for the development of new anti-tuberculosis agents, where it acts by inhibiting the Mycobacterial membrane protein large 3 (MmpL3), a key transporter in the cell wall biosynthesis of Mycobacterium tuberculosis . Therefore, this compound is of significant interest as a synthetic intermediate for researchers working in infectious disease and antimycobacterial agent development. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h4-6,15H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOPPCCPRLPORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC=C1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-pyrrole-2-carboxamidoxime can be synthesized through several methods. One common approach involves the reaction of 1-Boc-pyrrole-2-carboxylic acid with hydroxylamine under suitable conditions to form the carboxamidoxime derivative. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-pyrrole-2-carboxamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-pyrrole-2-carboxamidoxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-pyrrole-2-carboxamidoxime involves its ability to participate in various chemical reactions due to the presence of the Boc and carboxamidoxime groups. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The carboxamidoxime group can undergo nucleophilic and electrophilic reactions, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Comparison with Similar Compounds

Structural and Functional Group Differences

1-Methyl-4-(1-methyl-1H-imidazole-2-carboxamido)-1H-pyrrole-2-carboxylic acid
  • Structure : Contains a pyrrole core substituted with a 1-methylimidazole-2-carboxamide at the 4-position and a carboxylic acid at the 2-position .
  • Key Differences: The carboxylic acid group (-COOH) introduces acidity (pKa ~4-5), contrasting with the neutral amidoxime (-C(=NOH)NH₂) in the target compound.
  • Applications : Likely used in medicinal chemistry for targeting imidazole-recognizing receptors .
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide
  • Structure : Features a benzyl group at the 1-position and a methyl-substituted carboxamide at the 2-position .
  • Key Differences: The carboxamide (-CONHMe) lacks the oxime (-NH₂ and -OH) functionality, limiting hydrogen-bonding capacity and metal coordination. Benzyl protection requires harsher conditions (e.g., hydrogenolysis) for removal compared to the acid-labile Boc group .
  • Applications : Primarily studied for crystallographic behavior, with N–H···O hydrogen bonds forming chain-like structures in the solid state .
Pyrrole-2-carbaldehyde Derivatives
  • Structure : Includes compounds like 2-formyl-1H-pyrrole and its substituted analogs .
  • Key Differences :
    • The aldehyde (-CHO) group is highly reactive toward nucleophiles (e.g., in condensation reactions), whereas the amidoxime is more stable and participates in chelation.
    • Lacks protective groups, making these derivatives less versatile in multi-step syntheses .
  • Applications : Used as intermediates in the synthesis of porphyrins and heterocyclic frameworks .

Reactivity and Stability

Compound Reactivity Highlights Stability Notes
1-Boc-pyrrole-2-carboxamidoxime - Amidoxime enables nucleophilic attacks and metal coordination.
- Boc deprotection under mild acids (e.g., TFA).
Stable in basic conditions; sensitive to strong acids.
Pyrrole-2-carboxylic acid derivatives - Carboxylic acid participates in salt formation and esterification.
- Brominated analogs (e.g., 4-Bromo-1H-pyrrole-2-carboxylic acid) show electrophilic reactivity.
Prone to decarboxylation at high temperatures.
1-Methylimidazole-pyrrole hybrid - Imidazole ring undergoes electrophilic substitution.
- Carboxamide forms hydrogen bonds in crystal lattices.
Stable under physiological pH due to imidazole’s buffering capacity.

Physical and Spectral Properties

  • Molecular Weight :
    • This compound: Estimated ~225 g/mol (unconfirmed; based on C₁₀H₁₅N₃O₃).
    • 1-Methyl-4-(1-methylimidazole-2-carboxamido)-pyrrole-2-carboxylic acid: 248.24 g/mol .
  • Hydrogen Bonding :
    • Amidoxime forms three hydrogen bonds (two N–H and one O–H), enhancing solubility in polar solvents compared to carboxamides or aldehydes .
  • Melting Points :
    • Carboxylic acid derivatives (e.g., 5-Methyl-1H-pyrrole-2-carboxylic acid) exhibit higher melting points (>200°C) due to strong intermolecular H-bonding, whereas Boc-protected amidoximes are typically liquids or low-melting solids .

Q & A

Q. What are the established synthetic pathways for 1-Boc-pyrrole-2-carboxamidoxime, and how do reaction conditions influence yield optimization?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Boc protection of pyrrole derivatives and (2) amidoxime formation via hydroxylamine reaction. For example, analogous compounds like 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid are synthesized by introducing functional groups under controlled conditions (e.g., using trifluoromethyl iodide with a base) . Yield optimization requires monitoring temperature (20–60°C), solvent polarity (DMF or THF), and stoichiometry of reagents (e.g., hydroxylamine hydrochloride in excess). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : A multi-technique approach is critical:
TechniqueKey ParametersInterpretation
¹H/¹³C NMR Chemical shifts (δ 1.4 ppm for Boc CH₃)Confirm Boc group integrity; pyrrole ring protons (δ 6.5–7.5 ppm) .
IR Bands ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H amidoxime)Verify carboxamidoxime formation .
Mass Spectrometry Molecular ion [M+H]⁺ (e.g., m/z ~266 for C₁₁H₁₆N₃O₃)Validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
  • Triangulation : Cross-validate NMR with IR (e.g., distinguishing amidoxime tautomers via N-O stretch at 950 cm⁻¹) .
  • Alternative Pathways : Test Boc deprotection (using TFA) to isolate pyrrole-2-carboxamidoxime intermediates for clearer spectral analysis .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-predicted values to identify structural anomalies .

Q. What experimental design principles ensure reproducibility in bioactivity studies of this compound?

  • Methodological Answer :
  • Controls : Include positive (e.g., known kinase inhibitors) and negative (solvent-only) controls to contextualize bioactivity .
  • Dose-Response Curves : Use ≥3 technical replicates to calculate IC₅₀ values, minimizing batch variability .
  • Stability Testing : Pre-screen compound stability in assay buffers (pH 7.4, 37°C) via HPLC to rule out degradation artifacts .

Q. How can researchers leverage computational tools to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate Boc group lability under acidic conditions to predict deprotection kinetics .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrole ring for functionalization .
  • Retrosynthetic Software : Tools like Synthia™ propose routes using amidoxime as a directing group for C-H activation .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting bioassay results involving this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from independent studies (e.g., using RevMan) to assess effect size heterogeneity .
  • Sensitivity Analysis : Vary assay parameters (e.g., ATP concentration in kinase assays) to identify confounding factors .
  • Bayesian Modeling : Quantify uncertainty in dose-response relationships using probabilistic frameworks .

Reproducibility & Literature-Based Research

Q. How should researchers adapt literature protocols for synthesizing this compound to novel substrates?

  • Methodological Answer :
  • Critical Appraisal : Evaluate primary literature for reagent purity (e.g., hydroxylamine hydrochloride ≥98%) and inert atmosphere use .
  • Scale-Down Pilots : Test reported conditions at 10% scale to identify solvent/reagent incompatibilities before scaling up .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-Boc protection) not mentioned in original papers .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to handling this compound in preclinical studies?

  • Methodological Answer :
  • Safety Protocols : Follow OSHA standards for handling nitrosamine precursors (e.g., amidoximes) using fume hoods and PPE .
  • Documentation : Maintain detailed logs of synthetic batches, including waste disposal methods (e.g., neutralization before landfill) .

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